Phase Transition Thermal Profile
P4Se3 exhibits a well-characterized crystalline-plastic phase transition at 355 K (∼82°C), documented via temperature-dependent Raman spectroscopy across the 20-370 K range at ambient pressure [1]. At this transition, external lattice modes disappear from the Raman spectrum, leaving only a wing to the Rayleigh-scattered component, while the lowest wavenumber rigid-layer phonon displays soft behavior (dν̃/dT positive) distinct from other external modes which exhibit negative temperature coefficients [1]. Upon heating α- or α′-P4Se3 above 358 K, the resulting β-P4Se3 phase exhibits a well-resolved, liquid-like 31P MAS-NMR spectrum indicating extensive molecular re-orientation, with distinct chemical shifts for apical P atoms (α: 68.0, 86, and 88.0 ppm; α′: 75.8 ppm) and basal P atoms (α: −58.8 ppm; α′: −60.0 ppm) [2]. This sharply defined transition temperature (355-358 K) provides a precise thermal processing boundary that is not universally shared across the phosphorus selenide family.
| Evidence Dimension | Solid-solid phase transition temperature |
|---|---|
| Target Compound Data | 355 K (crystalline-plastic phase change) measured via Raman; 358 K (α→β transition) measured via 31P MAS-NMR and Raman |
| Comparator Or Baseline | Other phosphorus selenides (P4Se4, P2Se5, catena-[P4Se4]x) — specific transition temperatures not characterized with comparable precision in literature |
| Quantified Difference | P4Se3 exhibits a discrete, reproducible crystalline-plastic phase transition at 355 K, with documented lattice mode disappearance and molecular re-orientation behavior. |
| Conditions | Temperature range 20-370 K at ambient pressure; Raman spectroscopy; 31P magic angle spinning NMR at elevated temperatures |
Why This Matters
For applications involving thermal cycling or elevated-temperature processing, the precise 355 K phase transition boundary enables informed selection of processing windows and predicts potential degradation pathways (decomposition to P4Se4 above the transition temperature).
- [1] Burns GR. Temperature dependence of the Raman spectrum of tetraphosphorus triselenide. Journal of Physics and Chemistry of Solids. 1986; reference based on Chattopadhyay T, et al. J. Phys. Chem. Solids. 1982. Abstract available via ScienceDirect. View Source
- [2] Burns GR, Rollo JR, Sarfati JD, Morgan KR. Phases of tetraphosphorus triselenide analysed by magic angle spinning 31P NMR and Raman spectroscopy. Spectrochimica Acta Part A: Molecular Spectroscopy. 1991;47(6):811-818. View Source
